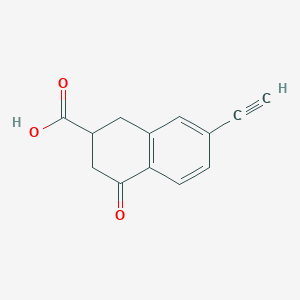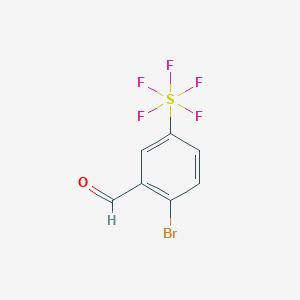
2-Bromo-5-(pentafluorothio)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(pentafluorothio)benzaldehyde is an organic compound with the molecular formula C7H4BrF5OS and a molecular weight of 311.07 g/mol . This compound is characterized by the presence of a bromine atom, a pentafluorothio group, and an aldehyde group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-5-(pentafluorothio)benzaldehyde involves several steps. One common method includes the reaction of 2-bromo-5-fluorotoluene with N-bromosuccinimide . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like benzoyl peroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-Bromo-5-(pentafluorothio)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-5-(pentafluorothio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(pentafluorothio)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pentafluorothio group can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of target molecules.
Comparison with Similar Compounds
2-Bromo-5-(pentafluorothio)benzaldehyde can be compared with other similar compounds, such as:
2-Bromo-5-fluorobenzaldehyde: This compound has a fluorine atom instead of the pentafluorothio group.
3-Bromo-2-hydroxy-5-(pentafluorothio)benzaldehyde: This compound has a hydroxyl group in addition to the pentafluorothio group.
The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and physical properties.
Properties
Molecular Formula |
C7H4BrF5OS |
|---|---|
Molecular Weight |
311.07 g/mol |
IUPAC Name |
2-bromo-5-(pentafluoro-λ6-sulfanyl)benzaldehyde |
InChI |
InChI=1S/C7H4BrF5OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-4H |
InChI Key |
MLVDLDYLONSRDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



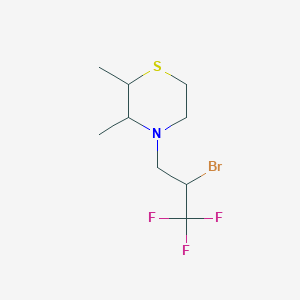
![6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12851639.png)
![8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12851649.png)
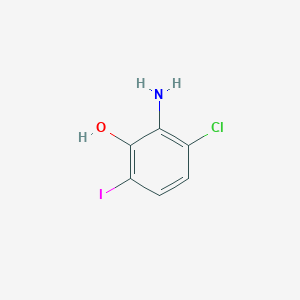
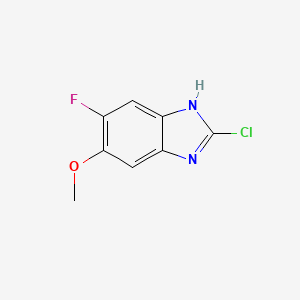
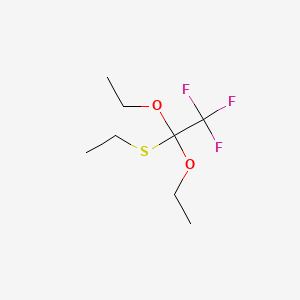

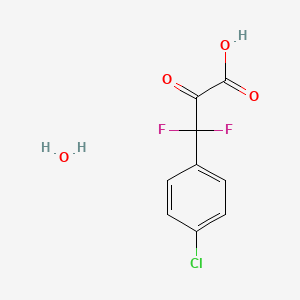

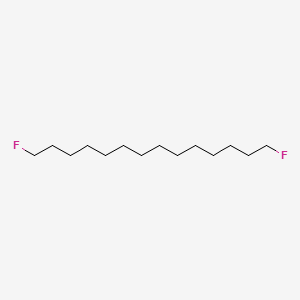

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12851729.png)
